2-[3-(Dimethylamino)propyl]-1-(4-hydroxy-3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
2-[3-(Dimethylamino)propyl]-1-(4-hydroxy-3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Dimethylamino)propyl]-1-(4-hydroxy-3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the chromeno[2,3-c]pyrrole core: This step typically involves the cyclization of a suitable precursor under acidic or basic conditions.
Introduction of the dimethylamino group: This can be achieved through nucleophilic substitution reactions using dimethylamine.
Functionalization of the phenyl ring: The hydroxy and methoxy groups are introduced via electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[3-(Dimethylamino)propyl]-1-(4-hydroxy-3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide), and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and halides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the carbonyl groups would yield alcohols.
Scientific Research Applications
2-[3-(Dimethylamino)propyl]-1-(4-hydroxy-3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders due to its potential interaction with neurotransmitter systems.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study various biological processes, including enzyme interactions and cellular signaling pathways.
Mechanism of Action
The mechanism of action of 2-[3-(Dimethylamino)propyl]-1-(4-hydroxy-3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects on cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-[3-(Dimethylamino)propyl]-1-(4-hydroxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione: Lacks the methoxy group, which may affect its biological activity.
2-[3-(Dimethylamino)propyl]-1-(4-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione: Lacks the hydroxy group, which may influence its solubility and reactivity.
Uniqueness
The presence of both hydroxy and methoxy groups in 2-[3-(Dimethylamino)propyl]-1-(4-hydroxy-3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione imparts unique properties, such as enhanced solubility and specific interactions with biological targets. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C24H26N2O5 |
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Molecular Weight |
422.5 g/mol |
IUPAC Name |
2-[3-(dimethylamino)propyl]-1-(4-hydroxy-3-methoxyphenyl)-7-methyl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C24H26N2O5/c1-14-6-9-18-16(12-14)22(28)20-21(15-7-8-17(27)19(13-15)30-4)26(11-5-10-25(2)3)24(29)23(20)31-18/h6-9,12-13,21,27H,5,10-11H2,1-4H3 |
InChI Key |
IYEDMHPOLNRHJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CCCN(C)C)C4=CC(=C(C=C4)O)OC |
Origin of Product |
United States |
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